molecular formula C18H23NO B3159362 {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 861408-27-7

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B3159362
CAS No.: 861408-27-7
M. Wt: 269.4 g/mol
InChI Key: YSVNBXSYQKYEFI-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropylamine group

Biochemical Analysis

Biochemical Properties

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds, and can influence the activity of these enzymes through binding interactions. The nature of these interactions often involves the stabilization of resonance structures and the formation of reactive intermediates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival . By affecting these pathways, this compound can alter cellular responses and potentially lead to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound can undergo oxidative degradation, particularly at the benzylic position, leading to the formation of various degradation products . These changes can affect the long-term effects of the compound on cellular function, as the degradation products may have different biochemical properties and activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways can lead to the formation of metabolites with different biochemical properties and activities. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function, as different cellular compartments provide distinct biochemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.

    Introduction of the Methylpropylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzylic and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.

Major Products

    Oxidation: Benzylic alcohols, ketones, and carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Halogenated and nucleophile-substituted derivatives.

Scientific Research Applications

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine: Features a benzyloxy group attached to a phenyl ring with a methylpropylamine group.

    {[2-(Methoxy)phenyl]methyl}(2-methylpropyl)amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    {[2-(Ethoxy)phenyl]methyl}(2-methylpropyl)amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNBXSYQKYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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